Product packaging for Fmoc-D-Dab-OH(Cat. No.:CAS No. 201484-12-0)

Fmoc-D-Dab-OH

Cat. No.: B557083
CAS No.: 201484-12-0
M. Wt: 340.4 g/mol
InChI Key: ZZDRDGKSMGGBDI-QGZVFWFLSA-N
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Description

Significance of Unnatural Amino Acids as Chiral Building Blocks in Peptide Science

Unnatural amino acids (UAAs) are non-proteinogenic amino acids that are either found in nature as secondary metabolites or are created through chemical synthesis. sigmaaldrich.comrsc.org In the realm of peptide science and drug discovery, UAAs have become indispensable tools due to their vast structural diversity and functional adaptability. sigmaaldrich.com They are widely employed as chiral building blocks to construct novel peptide analogs and peptidomimetics, which often exhibit superior therapeutic properties compared to their natural counterparts. sigmaaldrich.comnih.gov

The incorporation of UAAs into a peptide sequence can introduce significant enhancements, such as improved metabolic stability, increased potency, better bioavailability, and higher selectivity for biological targets. sigmaaldrich.com By modifying the side chains or the peptide backbone, researchers can fine-tune the three-dimensional structure of a peptide, optimizing its interaction with receptors or enzymes. sigmaaldrich.com This resistance to degradation by native enzymes is a key advantage, as it can prolong the therapeutic agent's half-life in the body. scripps.edu The potential applications for peptides containing UAAs are extensive, spanning the development of new anticancer agents, robust antibiotics capable of overcoming bacterial resistance, and inhibitors of amyloid aggregate formation associated with neurodegenerative diseases. rsc.orgscripps.edu

Table 1: Advantages of Incorporating Unnatural Amino Acids (UAAs) into Peptides
AdvantageDescriptionReference
Enhanced StabilityIncreased resistance to enzymatic degradation (proteolysis), leading to a longer half-life in vivo. sigmaaldrich.comscripps.edu
Improved PotencySide chain modifications can create a more precise fit with biological targets, enhancing biological activity. sigmaaldrich.com
Structural DiversityAllows for the creation of novel peptide structures, including cyclic and branched peptides, to explore new conformational spaces. sigmaaldrich.comrsc.org
Increased SelectivityFine-tuning the peptide structure can lead to more specific binding to the intended target, reducing off-target effects. sigmaaldrich.com
Better BioavailabilityModifications can improve properties such as oral absorption and tissue distribution. sigmaaldrich.com

Overview of Fmoc-D-Dab-OH as a Versatile Synthetic Intermediate

This compound is a specifically protected form of the unnatural amino acid D-2,4-diaminobutyric acid. The "Fmoc" (9-fluorenylmethyloxycarbonyl) group is attached to the alpha-amino (Nα) position, providing temporary protection during the stepwise process of peptide synthesis. guidechem.com This compound is primarily utilized in Fmoc-based solid-phase peptide synthesis (SPPS), a cornerstone technique in modern peptide chemistry. sigmaaldrich.com

The versatility of this compound stems from the unique structure of D-2,4-diaminobutyric acid itself. It possesses a primary amino group on its side chain (the gamma-amino group), which serves as a reactive handle for a wide range of chemical modifications. This functional group allows for the creation of branched peptides, the attachment of labels or reporter molecules, cyclization of the peptide chain, or the conjugation of peptides to other molecules, such as polymers or lipids. The D-configuration of the chiral center is also significant, as peptides incorporating D-amino acids are often less susceptible to proteolytic degradation.

To enable selective modification of the side chain, the gamma-amino group must also be protected with a group that is orthogonal to the Nα-Fmoc group. This has led to the commercial availability of several derivatives of this compound, each featuring a different side-chain protecting group. This array of derivatives makes this compound an exceptionally versatile intermediate for advanced peptide design, enabling chemists to synthesize complex peptides with antibacterial or other specific biological activities. medchemexpress.commedchemexpress.com

Table 2: Chemical Properties of this compound
PropertyValueReference
CAS Number201484-12-0 iris-biotech.de
Molecular FormulaC₁₉H₂₀N₂O₄ iris-biotech.de
Molecular Weight340.38 g/mol iris-biotech.de
AppearanceWhite to off-white solid guidechem.com
Primary ApplicationFmoc solid-phase peptide synthesis (SPPS) guidechem.comsigmaaldrich.com
Table 3: Common Orthogonally Protected Derivatives of this compound
Compound NameSide-Chain Protecting GroupPrimary Application/FeatureReference
Fmoc-D-Dab(Boc)-OHtert-butyloxycarbonyl (Boc)Acid-labile side-chain protection, compatible with standard Fmoc/tBu strategy. Used in synthesis of antibacterial peptides and somatostatin (B550006) analogs. medchemexpress.commedchemexpress.com
Fmoc-D-Dab(Alloc)-OHAllyloxycarbonyl (Alloc)Side-chain deprotection via palladium catalysis, offering an additional level of orthogonality. advancedchemtech.com
Fmoc-D-Dab(ivDde)-OH1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (ivDde)Side-chain deprotection using dilute hydrazine (B178648), enabling on-resin modifications. advancedchemtech.com
Fmoc-D-Dab(Mtt)-OH4-Methyltrityl (Mtt)Side-chain deprotection under very mild acidic conditions, preserving acid-labile resin linkers and other protecting groups. rsc.org

Evolution of Orthogonal Protecting Group Strategies in Peptide Synthesis

The synthesis of a peptide is a complex undertaking that requires precise control over reactive functional groups. nih.gov The success of peptide synthesis hinges on the concept of "orthogonality," which dictates that multiple classes of protecting groups can be selectively removed in any order under distinct chemical conditions, without affecting the others. nih.goviris-biotech.de

The evolution of these strategies has been pivotal for the field. Early solid-phase methods, pioneered by R. B. Merrifield, primarily used the Boc/Bzl strategy. researchgate.net In this approach, the Nα-amino group was protected with the acid-labile tert-butoxycarbonyl (Boc) group, and side chains were protected with benzyl (B1604629) (Bzl)-based groups. While revolutionary, this system was not truly orthogonal, as both types of groups were removed by acid, relying on a gradient of acid strength for selective cleavage, which could lead to side reactions. nih.govresearchgate.net

A major advancement was the introduction of the Fmoc/tBu strategy, which provided a truly orthogonal protection scheme. nih.govresearchgate.net This is the strategy in which this compound is a key component.

Nα-Fmoc Protection: The Fmoc group is stable to acid but is readily cleaved by a mild base, typically a solution of piperidine (B6355638) in an organic solvent. iris-biotech.de This allows for the iterative deprotection of the N-terminus for peptide chain elongation.

Side-Chain tBu Protection: Functional groups on amino acid side chains (like the gamma-amino group of Dab, or the carboxyl groups of Asp and Glu) are protected with acid-labile groups such as tert-butyl (tBu) or Boc. iris-biotech.de

The development of additional protecting groups that are orthogonal to both the base-labile Fmoc and acid-labile tBu groups has further expanded the capabilities of peptide chemists. jocpr.com Groups like Alloc (removed by palladium complexes), Dde/ivDde (removed by hydrazine), and Mtt (removed by very mild acid) provide additional layers of synthetic flexibility. advancedchemtech.comiris-biotech.de This multi-level orthogonality is essential for synthesizing highly complex peptides, such as those with multiple disulfide bridges, branched structures, or site-specific conjugations, where the selective manipulation of specific functional groups on the fully assembled peptide is required. researchgate.net

Table 4: Comparison of Major Orthogonal Protecting Group Strategies in SPPS
StrategyNα-Protection (Cleavage Condition)Side-Chain Protection (Cleavage Condition)Orthogonality LevelReference
Boc/BzlBoc (Mild Acid, e.g., TFA)Benzyl-based (Strong Acid, e.g., HF)Partial (relies on differential acid lability) nih.govresearchgate.net
Fmoc/tBuFmoc (Base, e.g., Piperidine)tBu-based (Strong Acid, e.g., TFA)High (distinct base vs. acid cleavage) iris-biotech.deresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H20N2O4 B557083 Fmoc-D-Dab-OH CAS No. 201484-12-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-4-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4/c20-10-9-17(18(22)23)21-19(24)25-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-17H,9-11,20H2,(H,21,24)(H,22,23)/t17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZDRDGKSMGGBDI-QGZVFWFLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCN)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CCN)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90427161
Record name Fmoc-D-Dab-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90427161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

201484-12-0
Record name Fmoc-D-Dab-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90427161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Fmoc D Dab Oh and Its Functionalized Derivatives

Stereoselective Synthesis of Fmoc-D-Dab-OH Precursors

The synthesis of enantiomerically pure D-2,4-diaminobutyric acid (D-Dab) is a critical first step. Various chemical and enzymatic routes have been explored to achieve high stereoselectivity. Classical methods often involve the conversion of readily available chiral starting materials or employ asymmetric synthesis techniques. For instance, routes starting from glutamic acid or asparagine have been developed, involving transformations such as phthalimide (B116566) protection, reactions leading to the introduction of a second amino group, and subsequent hydrolysis biosynth.com. Other strategies utilize pyrazoline derivatives, which undergo catalytic hydrogenation followed by acid hydrolysis to yield D-Dab biosynth.com. More advanced methods focus on stereoselective Michael addition reactions using chiral auxiliaries or chiral metal complexes, enabling the construction of chiral centers with high enantiomeric excess google.comglpbio.com. Biosynthetic pathways have also been elucidated, involving racemase genes and specific synthetases that selectively activate D-Dab for polymer formation chemimpex.com.

Once the D-Dab precursor is obtained, the Fmoc group is typically introduced onto the α-amino group using Fmoc-Cl or Fmoc-OSu under basic conditions in organic solvents like DMF or DCM cam.ac.uk.

Optimization of Coupling Efficiencies in this compound Incorporations

The incorporation of this compound into peptide sequences can sometimes be challenging due to its structure and potential for side reactions. Optimizing coupling efficiency is critical for successful peptide synthesis. This often involves:

  • Selection of Coupling Reagents: Various coupling reagents are available, such as HBTU, HATU, PyBOP, and TBTU, often used in conjunction with additives like HOBt or HOAt. The choice of reagent can significantly impact the success rate of coupling this compound. For instance, DEPBT has been noted for its efficacy in coupling challenging amino acids, including those prone to lactamization rsc.orgbapeks.comnih.gov.
  • Reaction Conditions: Parameters such as solvent choice (e.g., DMF, NMP, DCM), temperature, reaction time, and the use of bases (e.g., DIPEA, NMM) can be fine-tuned. Preincubation of the activated amino acid with the coupling reagent before adding it to the resin-bound peptide can also improve coupling efficiency for sterically hindered or reactive residues rsc.orgresearchgate.net.
  • Ultrasonication: Ultrasound-assisted solid-phase peptide synthesis (US-SPPS) has been shown to enhance coupling efficiencies and reduce reaction times for various amino acids, potentially including this compound, by improving mass transfer and reagent penetration researchgate.net.
  • Mitigation of Intra-Molecular Cyclization and Lactamization during Synthesis

    The primary amino group on the side chain of D-diaminobutyric acid makes it susceptible to intramolecular cyclization, forming a lactam. This side reaction can occur during activation or coupling steps, leading to reduced yields and the formation of impurities. Strategies to mitigate lactamization include:

  • Orthogonal Side-Chain Protection: Employing appropriate protecting groups on the gamma-amino group is crucial. Commonly used groups include Boc (tert-butoxycarbonyl), Mtt (4-methyltrityl), Mmt (4-methoxytrityl), Alloc (allyloxycarbonyl), ivDde (1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl), and Dde (1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl) bapeks.comsigmaaldrich.compeptide.comiris-biotech.desigmaaldrich.comontosight.ai. The choice of protecting group depends on the overall synthetic strategy and the conditions used for deprotection.
  • Mtt and Mmt: These trityl-based groups are acid-labile and can be selectively removed with mild acid (e.g., 1% TFA in DCM), allowing for on-resin modifications without affecting the Fmoc group or the peptide-resin bond bapeks.comnih.goviris-biotech.dersc.org. However, Fmoc-Dab(Mtt)-OH has been reported to undergo rapid lactamization under various coupling conditions, necessitating specific protocols like preincubation-free coupling with DEPBT rsc.orgbapeks.comnih.gov.
  • Boc: This group is commonly used and is removed during final cleavage with TFA. Fmoc-D-Dab(Boc)-OH is a widely available derivative acs.orgp3bio.compeptide.com.
  • Alloc: This group is removed using palladium catalysts, offering orthogonality to both Fmoc and Boc groups acs.orgnih.govresearchgate.net.
  • Dde and ivDde: These groups are removed with hydrazine (B178648) or hydroxylamine, providing another orthogonal protection strategy, often used for branching or side-chain modifications sigmaaldrich.comontosight.ai.
  • Controlled Reaction Conditions: Minimizing exposure to activating agents and bases, controlling pH, and optimizing coupling times can also help reduce lactam formation. For example, reducing the deprotection time for Fmoc groups can limit the window for lactamization rsc.orgiris-biotech.de.
  • Chemoenzymatic and Modified Synthesis Routes

    Beyond standard Fmoc SPPS, chemoenzymatic and modified synthetic routes offer alternative approaches for synthesizing or incorporating this compound derivatives.

  • Chemoenzymatic Synthesis: Enzymes can be employed to catalyze specific steps, potentially leading to higher selectivity and milder reaction conditions. For instance, enzymes like penicillin-binding protein-type thioesterases (PBP-type TEs) have been used for the chemoenzymatic synthesis of bicyclic peptides, which could potentially involve derivatives of diaminobutyric acid researchgate.net. While direct applications of enzymes for this compound synthesis are not extensively detailed in the provided snippets, enzymatic approaches are a growing area in peptide chemistry for creating complex structures.
  • Modified Chemical Synthesis: Novel chemical methodologies continue to be developed. For example, strategies involving the synthesis of halogenated amino acids, including those derived from diaminobutyric acid, for incorporation into peptides have been reported dovepress.com. These modifications aim to enhance peptide properties such as stability or binding affinity.

  • Advanced Applications in Peptide Synthesis and Engineering

    Integration of Fmoc-D-Dab-OH in Solid-Phase Peptide Synthesis (SPPS)

    Solid-Phase Peptide Synthesis (SPPS) is the predominant method for assembling peptides, and the incorporation of this compound provides a versatile tool for creating peptides with functionalities beyond the canonical 20 amino acids. The Fmoc/tBu strategy is a widely adopted orthogonal system in SPPS, where the temporary Nα-amino group is protected by the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group, and side chains are protected by acid-labile groups like tert-butyl (tBu). This allows for the selective manipulation of different parts of the peptide molecule during synthesis.

    Control of Peptide Secondary Structures through D-Dab Residue Incorporation

    The stereochemistry of amino acids is a fundamental determinant of peptide secondary structure. While L-amino acids are the natural building blocks of proteins, the strategic incorporation of a D-amino acid like D-Dab can profoundly influence a peptide's conformation. D-amino acids can act as disruptors of canonical secondary structures like α-helices and β-sheets, or they can be used to promote specific non-canonical structures. nih.govrsc.org

    Solution-Phase Peptide Synthesis Incorporating this compound

    While SPPS is dominant, solution-phase peptide synthesis remains a valuable technique, particularly for large-scale production and the synthesis of short peptides or peptide fragments. In this method, reactions are carried out in a homogenous solution, and intermediates are purified after each step.

    The use of this compound in solution-phase synthesis follows the same principles of protecting group strategy as in SPPS. The Nα-Fmoc group provides temporary protection of the alpha-amino group, while the carboxyl group is typically activated to facilitate coupling with the next amino acid in the sequence. If the side-chain amine of D-Dab is intended for later modification, it must be protected with a stable group, such as Boc, which will remain intact throughout the synthesis and can be removed at a later stage. The synthesis of Fmoc-D-Dab(Boc)-OH itself has been optimized to avoid complex steps like hydrogenation, making it more suitable for large-scale production. google.com

    Design and Synthesis of Peptidomimetics Utilizing this compound

    Peptidomimetics are molecules that mimic the structure and function of natural peptides but are designed to have improved properties, such as enhanced stability or better receptor affinity. This compound is a key building block in this field due to the inherent advantages conferred by its D-configuration and functional side chain.

    Modulation of Proteolytic Stability and Resistance

    A major drawback of using natural L-peptides as therapeutic agents is their rapid degradation by proteases in the body. nih.govfrontiersin.orgasm.org These enzymes are highly stereospecific and are evolved to recognize and cleave peptide bonds between L-amino acids. nih.govresearchgate.net The incorporation of a D-amino acid, such as D-Dab, into a peptide sequence renders the adjacent peptide bonds resistant to cleavage by most endogenous proteases. nih.govmdpi.com

    This resistance to proteolysis significantly increases the biological half-life of the peptide, allowing it to remain active in the body for longer periods. nih.govmdpi.com Studies have consistently shown that peptides containing D-amino acid substitutions are highly stable against degradation by enzymes like trypsin and in the presence of serum. nih.gov This enhanced stability is a critical attribute for the development of peptide-based drugs. nih.govfrontiersin.orgnih.gov

    Peptide TypeSusceptibility to ProteasesBiological Half-LifeRationale
    All L-amino acid peptideHighShortNatural substrate for endogenous proteases.
    Peptide with D-Dab incorporationLowLongD-amino acid configuration is not recognized by proteases, preventing cleavage. researchgate.net

    Enhancement of Receptor Binding Affinity and Selectivity

    The ultimate goal in drug design is often to create a molecule that binds tightly and specifically to its biological target. The incorporation of a D-Dab residue can be a powerful strategy to achieve this. By introducing a D-amino acid, the conformational flexibility of a peptide is constrained. This can "lock" the peptide into a bioactive conformation that is pre-organized for binding to its receptor, thereby increasing binding affinity. nih.gov

    Furthermore, this conformational rigidity can enhance selectivity. A flexible L-peptide might be able to adopt multiple shapes, allowing it to bind to several different receptors (off-target effects). In contrast, a more rigid peptidomimetic containing D-Dab may only be able to fit into the binding pocket of the intended target receptor. Recent research has shown that the isomerization of a single L-amino acid to a D-amino acid in a neuropeptide can modulate its selectivity between two distinct G protein-coupled receptors. pnas.org This highlights how a subtle change in stereochemistry can be used by nature and by chemists to fine-tune the biological signaling of a peptide, leading to more potent and selective therapeutic candidates. pnas.org

    Conformational Restraints and Tertiary Structure Alterations

    The inherent flexibility of linear peptides often limits their biological activity and stability. This compound is a crucial tool for imposing conformational constraints, which reduces this flexibility and locks the peptide into a more bioactive and stable three-dimensional shape. nih.govresearchgate.net

    Increased Receptor Affinity: By pre-organizing the peptide into a conformation that is complementary to its target receptor, the entropic penalty of binding is reduced, often leading to higher potency. researchgate.net

    Enhanced Stability: Cyclic peptides are generally more resistant to degradation by proteases compared to their linear counterparts, which increases their in-vivo half-life. researchgate.netpeptide.com

    Improved Specificity: A more rigid structure can decrease off-target binding, leading to a more specific biological response. nih.gov

    Table 1: Impact of D-Dab Incorporation on Peptide Structure and Function

    Modification Strategy Resulting Structural Change Consequence for Peptide Example Application
    Side-Chain to C-Terminus Cyclization Formation of a macrocyclic lactam bridge Reduced conformational freedom, enhanced stability Design of potent and stable analogs of peptide hormones
    Side-Chain to Side-Chain Cyclization Creation of an internal lactam bridge with Asp/Glu Localized conformational constraint, stabilization of turns Mimicking bioactive loops of larger proteins
    D-Amino Acid Insertion Alteration of backbone torsion angles Promotion of specific turn structures (e.g., β-turns) Enhancing cyclization efficiency and receptor binding

    Applications in Bioconjugation and Chemical Biology

    Role of Azide-Functionalized Fmoc-D-Dab-OH in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

    Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry, renowned for its high efficiency, specificity, and mild reaction conditions. This reaction involves the formation of a stable 1,2,3-triazole ring through the cycloaddition of an azide (B81097) and an alkyne thieme-connect.de. This compound serves as a precursor or building block for creating azide-functionalized peptides. Derivatives such as Fmoc-D-Dab(N3)-OH or related compounds like Fmoc-D-Aha-OH and Fmoc-D-Dbu(N3)-OH are directly incorporated into peptide sequences during SPPS to introduce azide groups thieme-connect.demedchemexpress.commedchemexpress.compeptide.com. These azide-bearing peptides can then be selectively conjugated to alkyne-functionalized molecules, including proteins, nucleic acids, or small molecules, to create diverse bioconjugates thieme-connect.de. The high yield and chemoselectivity of CuAAC make it an indispensable tool for labeling, modifying, and assembling complex biological architectures.

    Biomolecule TypeIntroduced FunctionalityConjugation PartnerApplicationReference
    PeptidesAzideAlkyne-modified proteinsProtein labeling, Bioconjugate assembly thieme-connect.de
    PeptidesAzideAlkyne-modified nucleic acidsNucleic acid-peptide conjugates thieme-connect.de
    PeptidesAzideAlkyne-functionalized small moleculesDrug delivery, Probe development thieme-connect.de

    Employment in Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

    Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) offers a copper-free alternative to CuAAC, making it particularly suitable for applications in living systems where copper toxicity can be a concern iris-biotech.de. This method utilizes highly strained cyclooctynes, such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN), which react rapidly with azides without the need for a metal catalyst iris-biotech.de. Azide-functionalized this compound derivatives are employed in SPAAC strategies similarly to CuAAC, by incorporating the azide group into peptides medchemexpress.commedchemexpress.compeptide.com. These azide-modified peptides can then be conjugated to biomolecules bearing strained alkyne groups. The biocompatibility of SPAAC allows for its use in live-cell imaging, in vivo labeling, and the development of therapeutics where metal contamination is undesirable iris-biotech.de.

    Development of Bioconjugates for Targeted Delivery Systems

    The ability to precisely functionalize peptides makes this compound derivatives valuable in the development of targeted delivery systems. By incorporating these amino acids into peptide sequences, researchers can create peptides that specifically bind to cell surface receptors or other biological targets. The side-chain amino group can then be utilized as an attachment point for therapeutic payloads (e.g., drugs, imaging agents) or further functionalized to enhance targeting efficacy . For instance, peptides designed to target tumor-specific receptors can be synthesized using this compound derivatives. These peptides, once conjugated to cytotoxic drugs via click chemistry or other conjugation methods, can deliver the therapeutic agent directly to cancer cells, minimizing off-target effects and improving therapeutic outcomes .

    Targeting Moiety/SystemPayload/FunctionalityConjugation StrategyApplicationReference
    Receptor-binding peptidesCytotoxic drugsClick chemistryTargeted cancer therapy
    PeptidesImaging agentsClick chemistryDiagnostic imaging
    PeptidesTherapeutic payloadsBioconjugationTargeted drug delivery

    Engineering of Molecular Probes for Biological System Interrogation

    This compound derivatives are instrumental in engineering molecular probes designed to interrogate biological systems. The side-chain amino group provides a site for attaching reporter molecules, such as fluorophores, biotin, or affinity tags, to peptides or other biomolecular scaffolds. These probes can then be used to visualize cellular processes, track biomolecule localization, or study protein-protein interactions. For example, azide-functionalized peptides synthesized using this compound derivatives can be clicked with fluorescently labeled alkynes, creating fluorescent probes that can be used for microscopy or flow cytometry medchemexpress.com. The D-chirality can also influence the probe's interaction with biological targets or its stability.

    Probe TypeReporter GroupBiological System/TargetApplicationReference
    Fluorescent ProbesFluorophores (alkyne-linked)Cellular proteins, PathwaysLive-cell imaging, Pathway analysis medchemexpress.com
    Affinity ProbesBiotinTarget proteinsProtein pull-down assays, Proteomics medchemexpress.com
    Labeled PeptidesAffinity tagsSpecific cellular componentsTracking and localization studies medchemexpress.com

    Assembly of Peptide-Drug Conjugates (PDCs) and Antibody-Drug Conjugates (ADCs)

    The precise control over conjugation offered by this compound derivatives makes them valuable components in the assembly of Peptide-Drug Conjugates (PDCs) and Antibody-Drug Conjugates (ADCs) medchemexpress.commedchemexpress.comissuu.com. In ADCs, a potent cytotoxic drug is attached to a monoclonal antibody that targets cancer cells, offering a highly specific therapeutic approach issuu.com. This compound derivatives can be incorporated into linker strategies or used to functionalize peptides that serve as targeting ligands in PDCs. The side-chain amino group provides a reactive site for attaching drugs or linker-payload units, allowing for controlled drug-to-antibody ratios (DAR) in ADCs, which is critical for efficacy and tolerability issuu.com. Similarly, in PDCs, these amino acid derivatives can be used to link peptide targeting moieties to cytotoxic drugs, creating targeted therapeutic agents.

    Conjugate TypeRole of this compound DerivativeTargeting MoietyPayloadApplicationReference
    ADCsLinker component/FunctionalizationAntibodyCytotoxic drugCancer Therapy medchemexpress.comissuu.com
    PDCsPeptide backbone modificationPeptideCytotoxic drugTargeted Therapy medchemexpress.comissuu.com
    PDCsFunctional handle for conjugationPeptideDrug moleculeCancer treatment medchemexpress.comissuu.com

    Therapeutic and Diagnostic Applications in Pharmaceutical Research

    Contribution to Therapeutic Peptide Development in Oncology

    The incorporation of Fmoc-D-Dab-OH into peptide sequences is a strategic approach in the design of anti-cancer peptides. The development of these peptides leverages the distinct properties of the D-diaminobutyric acid (D-Dab) residue to enhance therapeutic efficacy. A primary challenge in peptide drug development is their susceptibility to rapid degradation by proteases in the body. The use of D-amino acids, such as D-Dab, confers significant resistance to enzymatic cleavage, thereby increasing the peptide's in vivo half-life and stability. mdpi.comnih.gov

    Furthermore, the side chain of the D-Dab residue contains a primary amine, which is protonated at physiological pH, bestowing a positive charge upon the peptide. This cationic nature is crucial for the mechanism of action of many anti-cancer peptides. Cancer cell membranes are often characterized by a higher-than-normal surface exposure of negatively charged molecules like phosphatidylserine. mdpi.comnih.gov Cationic peptides containing D-Dab can selectively target these anionic membranes through electrostatic interactions, leading to membrane disruption and subsequent cancer cell death, while showing less activity towards the zwitterionic membranes of healthy cells. mdpi.com Studies have demonstrated that introducing D-amino acids can improve not only serum stability but also the selective toxicity of peptides towards tumor cells. mdpi.comnih.gov

    The Fmoc group on this compound is essential for its use in modern peptide synthesis, allowing for the stepwise and controlled assembly of these complex biomolecules. mdpi.comnih.gov

    Table 1: Rationale for Using this compound in Oncology Peptides

    Feature of this compound Contribution to Anti-Cancer Peptide Design Scientific Rationale
    D-Configuration Enhanced Stability Resists degradation by endogenous proteases, increasing circulation half-life. mdpi.com
    Cationic Side Chain Tumor Targeting & Lytic Activity Promotes electrostatic attraction to negatively charged cancer cell membranes. nih.gov
    Fmoc Protecting Group Efficient Synthesis Enables incorporation into peptide sequences using standard Fmoc-based solid-phase peptide synthesis (SPPS). mdpi.com

    Research and Development in Neuroscience and Neuropeptide Analogs

    In the field of neuroscience, this compound is utilized to create stable and potent analogs of neuropeptides. Neuropeptides are signaling molecules in the nervous system that are notoriously unstable, with very short biological half-lives due to rapid enzymatic degradation. The substitution of naturally occurring L-amino acids with D-isomers like D-Dab is a well-established strategy to overcome this limitation. nih.gov Peptides incorporating D-amino acids are not easily recognized by peptidases, which significantly prolongs their activity and allows for more effective modulation of neural pathways. researchgate.net

    Beyond providing stability, the diaminobutyric acid moiety itself possesses intrinsic bioactivity within the central nervous system. 2,4-diaminobutyric acid (DABA) is known to act as an inhibitor of the enzyme GABA transaminase and as a GABA reuptake inhibitor. wikipedia.org Both of these actions lead to an increase in the concentration of the inhibitory neurotransmitter GABA (gamma-aminobutyric acid) in the brain. Therefore, incorporating D-Dab into a neuropeptide analog could potentially create a hybrid molecule with dual functions: the activity of the parent peptide and the GABA-ergic effects of the Dab residue. This approach opens avenues for developing novel therapeutics for neurological disorders where GABAergic signaling is implicated.

    Design of Antimicrobial Peptides with Enhanced Bioactivities and Stabilities

    The rise of antibiotic-resistant bacteria has spurred significant research into antimicrobial peptides (AMPs) as alternative therapeutics. This compound is a key component in the rational design of novel AMPs. The primary mechanism by which many AMPs function involves the disruption of bacterial cell membranes. These membranes are rich in negatively charged phospholipids, making them a prime target for cationic peptides.

    The incorporation of D-Dab residues is highly effective in this context for two main reasons:

    Cationic Nature : The side chain of D-Dab provides a positive charge, which is fundamental for the initial electrostatic attraction to the anionic bacterial surface.

    Enhanced Stability : Bacterial and host proteases can degrade therapeutic peptides. The inclusion of D-amino acids renders the peptide backbone resistant to this enzymatic breakdown, enhancing its stability and potency in a biological environment.

    By using this compound in solid-phase peptide synthesis, researchers can systematically modify peptide sequences to optimize their antimicrobial activity, stability, and selectivity, thereby creating potent agents against a wide range of pathogenic microbes.

    Table 2: Impact of D-Dab Incorporation on Antimicrobial Peptide Properties

    Peptide Property Effect of D-Dab Inclusion
    Bioactivity Increased due to enhanced electrostatic interaction with bacterial membranes.
    Stability Significantly improved resistance to proteolytic degradation.
    Selectivity Can be modulated to target microbial cells over host cells.

    Application in the Creation of Targeted Therapies

    The principle of using cationic charges to target specific cell types extends beyond oncology. This compound is a valuable tool for creating peptides designed for targeted drug delivery. The positively charged side chain of D-Dab can be used to direct peptides and their conjugated payloads (e.g., small molecule drugs, imaging agents) to cells or tissues that have a net negative surface charge.

    As discussed in the context of oncology, cancer cells often overexpress anionic lipids like phosphatidylserine, creating a targetable electrostatic signature. mdpi.com By constructing peptides with multiple D-Dab residues, a high positive charge density can be achieved, leading to strong and specific binding to tumor tissues. nih.gov This targeting strategy enhances the local concentration of the therapeutic agent at the disease site, potentially increasing efficacy while minimizing systemic toxicity and side effects. The inherent stability provided by the D-amino acid configuration ensures that the peptide-drug conjugate remains intact in circulation long enough to reach its target. mdpi.com

    Role in Enhancing Solubility and Bioavailability of Pharmaceutical Peptides

    Furthermore, bioavailability, particularly oral bioavailability, is a major hurdle for peptide drugs due to their poor absorption and rapid degradation in the gastrointestinal tract. The inclusion of D-amino acids like D-Dab is a key strategy to improve metabolic stability against digestive enzymes. nih.govresearchgate.net By preventing enzymatic breakdown, more of the peptide can remain intact for potential absorption. The positive charges from Dab residues can also facilitate interaction with and permeation across cell membranes, a crucial step for systemic uptake. nih.gov While oral delivery of peptides remains challenging, modifications using building blocks like this compound are an important part of the solution, contributing to the development of more stable and readily absorbed peptide therapeutics.

    Mechanistic and Structural Investigations of Fmoc D Dab Oh Containing Systems

    Conformational Analysis of Peptides Incorporating D-Dab

    The introduction of a D-amino acid like D-Dab into a peptide sequence composed of L-amino acids can significantly alter the peptide's secondary structure. This is because D-amino acids can access regions of conformational space that are typically occupied only by glycine. nih.gov This can lead to the stabilization of unique structural motifs. nih.gov While specific conformational studies on peptides containing solely Fmoc-D-Dab-OH are not extensively documented in publicly available research, the general principles of incorporating D-amino acids provide a strong basis for understanding their structural impact.

    Computational methods, such as molecular dynamics (MD) simulations and ab initio calculations, are powerful tools for predicting the conformational behavior of peptides. nih.govresearchgate.netmanchester.ac.uk These simulations can help elucidate how the presence of a D-Dab residue influences the formation of secondary structures like α-helices, β-sheets, and various turns. researchgate.netmanchester.ac.uk For instance, the placement of a D-amino acid can induce a turn or disrupt a helical structure, depending on its position within the peptide chain. nih.gov

    Structure-Activity Relationship (SAR) Studies of Functionalized Peptides

    Structure-activity relationship (SAR) studies are fundamental in peptide research to enhance the biological properties of native peptides and transform them into more effective drug candidates. nih.gov These studies involve the systematic modification of a lead peptide to understand the molecular determinants of its interaction with a biological target. nih.govcreative-peptides.com The incorporation of this compound provides a versatile platform for conducting SAR studies.

    The D-configuration of the alpha-carbon can confer increased resistance to enzymatic degradation, a critical factor in improving the pharmacokinetic profile of peptide drugs. nih.gov SAR studies on peptides containing D-Dab would investigate how this stereochemical change affects binding affinity and biological activity.

    Furthermore, the side-chain amino group of D-Dab is a key site for functionalization. This allows for the introduction of various chemical moieties to probe interactions with a receptor or to modulate the peptide's physicochemical properties. mdpi.com Peptide scanning techniques, where systematic substitutions are made along the peptide sequence, can be employed to determine the functional role of the D-Dab residue and its modifications. nih.govrsc.org

    Table 1: Potential Modifications of D-Dab for SAR Studies

    Modification Site Type of Modification Potential Impact on Activity
    Side-Chain Amino Group Acylation Altering hydrophobicity and hydrogen bonding capacity
    Side-Chain Amino Group Alkylation Modifying steric bulk and basicity
    Side-Chain Amino Group Conjugation to labels (e.g., fluorescent dyes) Enabling visualization and binding studies

    Through such systematic modifications, researchers can identify the key structural features of a D-Dab-containing peptide that are crucial for its biological activity, leading to the design of more potent and stable therapeutic peptides. creative-peptides.com

    Evaluation of Orthogonal Protecting Group Reactivity and Selectivity

    In the synthesis of complex peptides, such as those that are cyclic or branched, the use of orthogonal protecting groups is essential. biosynth.comjocpr.com These protecting groups can be removed under specific conditions without affecting other protecting groups on the peptide, allowing for site-specific modifications. organic-chemistry.orguchicago.edu When using this compound in peptide synthesis, the side-chain amino group requires a protecting group that is orthogonal to the Fmoc group on the alpha-amino terminus.

    Table 2: Orthogonal Protecting Groups for the Side Chain of D-Dab

    Protecting Group Abbreviation Cleavage Conditions Stability
    tert-Butoxycarbonyl Boc Acidic conditions (e.g., TFA) Stable to piperidine (B6355638)
    Allyloxycarbonyl Alloc Palladium catalysis Stable to TFA and piperidine iris-biotech.deiris-biotech.de
    1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl Dde 2% Hydrazine (B178648) in DMF Stable to TFA and piperidine sigmaaldrich.com
    1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl ivDde 2% Hydrazine in DMF Stable to TFA and piperidine sigmaaldrich.comadvancedchemtech.com

    The reactivity and selectivity of these protecting groups are critical for a successful synthesis. For example, the Boc group is commonly used and is removed during the final cleavage from the resin with trifluoroacetic acid (TFA). medchemexpress.comsigmaaldrich.com The Alloc group offers an alternative that can be removed under mild conditions using a palladium catalyst, leaving acid-labile and base-labile protecting groups intact. iris-biotech.deiris-biotech.de The Dde and ivDde groups are particularly useful as they are cleaved by hydrazine, providing another layer of orthogonality. sigmaaldrich.comiris-biotech.de However, it is important to note that hydrazine can also remove the Fmoc group, so the N-terminus is typically protected with a Boc group before Dde/ivDde removal. sigmaaldrich.com The Mtt group is sensitive to very mild acid, allowing for its selective removal while other acid-labile groups like Boc remain. nih.gov

    The choice of the side-chain protecting group for D-Dab must be carefully considered in the context of the entire peptide sequence and the desired modifications to ensure selective deprotection and high yields.

    Stereochemical Purity Assessment and Racemization Control in Peptide Synthesis

    Maintaining the stereochemical integrity of amino acids during peptide synthesis is crucial, as even small amounts of racemization can lead to diastereomeric impurities that are difficult to separate and can have significantly different biological activities. Racemization can occur during the activation of the carboxylic acid group of the amino acid for coupling. nih.gov

    Amino acids vary in their susceptibility to racemization, with residues like cysteine and histidine being particularly prone to this side reaction. peptide.comresearchgate.net While specific data on the racemization of D-Dab is not extensively detailed, the general principles of racemization control in Fmoc-based solid-phase peptide synthesis (SPPS) are applicable.

    Several factors can influence the extent of racemization:

    Coupling Reagents: The choice of coupling reagent can have a significant impact. Some reagents, particularly uronium/aminium-based reagents like HATU, can increase the risk of racemization, especially in the presence of a base. nih.govluxembourg-bio.com

    Base: The type and amount of base used during coupling are critical. Hindered bases are often preferred to minimize racemization. luxembourg-bio.com

    Temperature: Higher coupling temperatures, sometimes used to overcome aggregation, can also increase the rate of racemization. researchgate.net

    Pre-activation Time: Longer pre-activation times of the amino acid can lead to increased epimerization. researchgate.net

    Table 3: Strategies to Minimize Racemization in Fmoc SPPS

    Strategy Description Reference
    Choice of Coupling Reagent Use of milder coupling reagents or additives like Oxyma or HOBt can suppress racemization. nih.govpeptide.com
    Base Selection Employing sterically hindered bases such as N,N-diisopropylethylamine (DIPEA) or collidine can reduce the extent of racemization. researchgate.netluxembourg-bio.com
    Temperature Control Performing coupling reactions at lower temperatures can help maintain stereochemical purity. researchgate.net

    | In Situ Neutralization | This technique can reduce the time the free N-terminal amine is exposed to basic conditions, thereby lowering the risk of racemization of the preceding residue. | peptide.com |

    The stereochemical purity of the final peptide is typically assessed using analytical techniques such as chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC) on a chiral stationary phase. These methods can separate and quantify the desired diastereomer from any epimeric impurities.

    Future Directions and Emerging Research Avenues

    Innovations in Protecting Group Chemistries for Fmoc-D-Dab-OH

    The utility of this compound is intrinsically linked to the protecting groups employed for its side chain. Innovations in this area are focused on enhancing orthogonality, improving coupling efficiency, and expanding the repertoire of chemical modifications possible.

    Traditionally, the γ-amino group of this compound is protected with groups like tert-butoxycarbonyl (Boc) or allyloxycarbonyl (Alloc). The Boc group is acid-labile, while the Alloc group can be removed under palladium catalysis, providing orthogonality with the base-labile Fmoc group. iris-biotech.de However, challenges such as the poor coupling efficiency of some protected derivatives, like Fmoc-Dab(Mtt)-OH which can undergo rapid lactamization, necessitate the exploration of new protecting group strategies. nih.gov

    Future research is directed towards the development of novel protecting groups that offer enhanced stability under a wider range of reaction conditions, yet can be cleaved with high specificity and efficiency. This includes exploring photolabile protecting groups, which would allow for spatial and temporal control of deprotection, and enzymatic cleavage strategies for milder reaction conditions. The goal is to create a more robust and versatile toolbox of orthogonally protected this compound derivatives to streamline the synthesis of complex peptides.

    Table 1: Comparison of Common Side-Chain Protecting Groups for this compound

    Protecting GroupDeprotection ConditionAdvantagesDisadvantages
    BocAcidic (e.g., TFA)Well-established, commercially available. medchemexpress.comNot compatible with acid-sensitive residues.
    AllocPalladium catalysisOrthogonal to Fmoc/tBu and Boc/Bzl strategies. iris-biotech.deRequires a metal catalyst for removal.
    Dde2% Hydrazine (B178648) in DMFOrthogonal to Fmoc and Boc groups. researchgate.netCan be slow to remove.
    MttMildly acidicOrthogonal to Fmoc and Boc.Can lead to poor coupling efficiency due to lactamization. nih.gov

    Exploration of Novel Bioconjugation Strategies

    The side-chain amine of D-Dab provides a valuable handle for bioconjugation, enabling the attachment of various molecules such as fluorophores, drugs, or targeting moieties. researchgate.netchemimpex.com Emerging research is focused on developing more efficient and site-specific bioconjugation methods utilizing this compound.

    Current strategies often involve the deprotection of the side-chain amine on-resin, followed by conjugation. researchgate.net Innovations are aimed at developing "click chemistry" compatible derivatives of this compound, such as those containing azide (B81097) or alkyne functionalities. peptide.com This would allow for highly efficient and specific ligations under mild, biocompatible conditions.

    Furthermore, researchers are exploring the use of this compound in the synthesis of peptide-based platforms for bioconjugation. universiteitleiden.nl These platforms can be designed to present multiple D-Dab residues, allowing for the attachment of several different molecules to a single peptide scaffold. This approach is particularly promising for the development of multifunctional therapeutic and diagnostic agents.

    Integration into High-Throughput Synthesis and Screening Platforms

    The demand for novel peptide-based drugs and research tools is driving the integration of unique building blocks like this compound into high-throughput synthesis (HTS) and screening platforms. nih.govunc.edu Automated solid-phase peptide synthesis (SPPS) allows for the rapid production of large libraries of peptides containing this compound and its derivatives. unc.edu

    Future developments in this area will focus on optimizing the incorporation of these specialized amino acids in automated synthesizers. This includes addressing challenges like the potential for side reactions and ensuring high coupling efficiencies for a diverse range of protected this compound derivatives. nih.gov

    The availability of peptide libraries incorporating D-Dab will facilitate high-throughput screening for various biological activities, such as antimicrobial or anticancer properties. mdpi.com This will accelerate the discovery of new lead compounds for drug development.

    Development in Advanced Materials Science for Biomedical Applications

    The self-assembly properties of peptides are being harnessed to create novel biomaterials, and this compound is emerging as a valuable component in this field. uniroma1.it The incorporation of D-Dab into peptide sequences can influence the physicochemical properties of the resulting materials, such as hydrogels and nanoparticles. uniroma1.it

    Future research will explore how the strategic placement of D-Dab within a peptide sequence can be used to control the morphology, stability, and functional properties of self-assembled materials. For example, the side-chain amine of D-Dab can be used to introduce charge or to crosslink peptide chains, thereby tuning the mechanical properties of hydrogels for applications in tissue engineering and drug delivery. uniroma1.it The development of peptide-based materials incorporating this compound holds significant promise for creating advanced biomedical devices and therapeutic systems. chemimpex.com

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.